BenchChemオンラインストアへようこそ!

PA-Nic TFA

Optopharmacology Caged Compounds Two-Photon Microscopy

PA-Nic TFA (Photoactivatable Nicotine Trifluoroacetate) is a caged nicotinic acetylcholine receptor (nAChR) agonist developed for optopharmacology applications. It utilizes a coumarin-based photolabile group attached via a stable quaternary ammonium linkage, enabling the spatially and temporally precise release of active nicotine upon exposure to light.

Molecular Formula C28H27F6N3O10
Molecular Weight 679.5 g/mol
Cat. No. B11928495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePA-Nic TFA
Molecular FormulaC28H27F6N3O10
Molecular Weight679.5 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C2=CN=CC=C2)CC3=CC(=O)OC4=C3C=CC(=C4)N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C24H25N3O6.2C2HF3O2/c1-27(9-3-5-20(27)16-4-2-8-25-12-16)15-17-10-24(32)33-21-11-18(6-7-19(17)21)26(13-22(28)29)14-23(30)31;2*3-2(4,5)1(6)7/h2,4,6-8,10-12,20H,3,5,9,13-15H2,1H3,(H-,28,29,30,31);2*(H,6,7)/t20-,27-;;/m0../s1
InChIKeyRWKRILUCCICVEF-HDYQNZDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PA-Nic TFA: Photoactivatable Nicotine Trifluoroacetate for Spatiotemporal Control of Nicotinic Acetylcholine Receptors


PA-Nic TFA (Photoactivatable Nicotine Trifluoroacetate) is a caged nicotinic acetylcholine receptor (nAChR) agonist developed for optopharmacology applications [1]. It utilizes a coumarin-based photolabile group attached via a stable quaternary ammonium linkage, enabling the spatially and temporally precise release of active nicotine upon exposure to light [2]. Unlike conventional bath application methods that produce diffuse and slowly developing responses, PA-Nic TFA remains biologically inert in the dark and rapidly releases nicotine when photolyzed with ~405 nm laser flashes, achieving activation time constants in the millisecond range [3]. The compound has a molecular weight of 679.52 g/mol and is supplied as the ditrifluoroacetate salt with ≥98% purity by HPLC .

Why PA-Nic TFA Cannot Be Substituted by Free Nicotine or Alternative Caged nAChR Agonists


Substituting PA-Nic TFA with free nicotine eliminates all spatiotemporal precision, as bath-applied nicotine diffuses globally and activates receptors indiscriminately with slow onset kinetics [1]. Alternative caged nAChR compounds present distinct and often incompatible photochemical and pharmacological profiles. Ruthenium-bipyridine caged nicotine (RuBi-Nicotine) releases with a high quantum yield (Φ = 0.23) and nanosecond kinetics but generates smaller nicotinic currents in brain slice preparations compared to PA-Nic TFA . The caged agonist ABT594 (quantum yield = 0.20) releases a synthetic agonist rather than the endogenous ligand nicotine, introducing pharmacologic variables when comparing results to nicotine-native systems [2]. Coumarin-caged carbachol analogs were developed but are not commercially available for comparative studies [1]. Each caged compound's unique combination of photochemical properties (activation wavelength, quantum yield, two-photon compatibility), biological inertness of uncaging byproducts, and functional efficacy in target tissue makes direct interchangeability without experimental re-validation scientifically untenable.

PA-Nic TFA Quantitative Evidence Guide: Differentiating Performance Metrics Versus Comparators


Red-Shifted Activation Wavelength Enables Single- and Two-Photon Uncaging with Broader Experimental Compatibility

PA-Nic TFA's coumarin cage, installed via quaternary ammonium linkage, enables photolysis at ~405 nm (λmax = 404 nm) . This red-shifted activation wavelength, compared to earlier nitrobenzyl- or benzoin-based caging groups typically requiring UV light (~350-365 nm), reduces phototoxicity and improves tissue penetration [1]. Furthermore, PA-Nic TFA is compatible with two-photon excitation at <900 nm, with maximum two-photon cross-section at 810 nm . This dual excitation capability (1P at 405 nm; 2P at 810 nm) is a direct design outcome not shared by all caged nicotine analogs and is essential for deep-tissue or subcellular mapping studies.

Optopharmacology Caged Compounds Two-Photon Microscopy

High Extinction Coefficient Ensures Efficient Photolysis for Reliable Nicotine Uncaging

PA-Nic TFA exhibits an extinction coefficient (ε) of 17,400 M⁻¹cm⁻¹ at its activation wavelength . This parameter quantifies the compound's light absorption efficiency and is a primary determinant of uncaging efficiency when coupled with quantum yield. While the uncaging quantum yield (Φu) of PA-Nic TFA is reported as approximately 0.74% , the high extinction coefficient partially compensates, ensuring sufficient photon absorption for robust nicotine release. In contrast, the ruthenium-based cage RuBi-Nicotine achieves a much higher quantum yield (Φ = 0.23) but generates smaller nicotinic currents in mouse brain slices even under prolonged photolysis , indicating that quantum yield alone does not predict functional performance in complex biological preparations.

Spectrophotometry Uncaging Efficiency Photochemistry

Chemical Inertness of Uncaging Byproducts Prevents Off-Target Receptor Modulation

PA-Nic TFA releases native nicotine upon photolysis, while the coumarin-based caging byproduct is pharmacologically inert and does not activate nAChRs or interfere with downstream signaling [1]. This contrasts with RuBi-Nicotine, where the ruthenium-bipyridine complex and its photolysis byproducts (including free Ru(bpy)₂ fragments) may exert off-target biological effects that require independent control experiments [2]. Furthermore, caged ABT594 releases a synthetic agonist rather than the endogenous ligand, introducing pharmacological divergence from nicotine-native systems [3]. The biological inertness of PA-Nic TFA's uncaging byproduct has been explicitly validated in brain slice electrophysiology experiments [1].

Pharmacology nAChR Agonist Byproduct Toxicity

Superior Functional Efficacy in Brain Slice Electrophysiology Relative to RuBi-Nicotine

In head-to-head functional comparisons using mouse brain slice preparations, PA-Nic TFA elicited robust nicotinic acetylcholine receptor-mediated currents, whereas RuBi-Nicotine produced smaller currents even under prolonged photolysis conditions . Specifically, PA-Nic TFA laser flash photolysis (405 nm, 50 ms, 2 mW) reliably evoked nAChR-mediated responses in interpeduncular nucleus (IPN) neurons, and these responses were completely abolished by a nAChR antagonist cocktail (20 μM SR16584, 10 μM DHβE), confirming nAChR specificity [1]. In medial habenula (MHb) neurons, epi-illumination photolysis of PA-Nic TFA at 0.12 mW/mm² for durations ranging from 5-100 ms produced graded nicotinic currents that could drive action potential firing [2].

Electrophysiology Brain Slice nAChR Current

Uncaging by Native Endogenous Ligand Preserves Pharmacological Fidelity for Addiction and Circuit Studies

PA-Nic TFA releases authentic nicotine—the endogenous ligand for nAChRs in the context of tobacco exposure and addiction research. In contrast, ABT594, a caged nAChR agonist developed by Passlick et al., releases a synthetic agonist (quantum yield Φ = 0.20 upon one- and two-photon excitation) rather than nicotine [1]. This pharmacological divergence is critical: chronic nicotine exposure studies using PA-Nic TFA have revealed that chronic nicotine potently enhances nAChR function in dendrites of MHb neurons, and that nicotine self-administration robustly upregulates nAChRs in the MHb-IPN circuit [2]. The use of a synthetic agonist such as ABT594 introduces an additional variable when extrapolating findings to nicotine addiction mechanisms, as agonist-specific receptor desensitization, subunit selectivity, and downstream signaling pathways may differ.

Nicotine Addiction nAChR Pharmacology Endogenous Ligand

Validated Utility Across Multiple Stimulation Paradigms for Versatile Experimental Workflows

PA-Nic TFA has been validated across three distinct optical stimulation paradigms: epi-illumination (wide-field photolysis), single-photon laser flash photolysis, and two-photon laser scanning microscopy [1]. This versatility enables experiments ranging from population-level circuit interrogation to subcellular mapping of nAChR localization. Under epi-illumination at 0.12 mW/mm², PA-Nic TFA uncaging drives action potential firing in MHb neurons [2]. With single-photon laser stimulation (405 nm, 50 ms, 2 mW), spatially restricted nicotine release maps nAChR function to specific subcellular compartments including soma, proximal dendrites, distal dendrites, and axons [3]. Two-photon excitation at 810 nm enables deep-tissue uncaging in brain slices with sub-micrometer spatial resolution [1]. No alternative caged nAChR agonist has been demonstrated to function across this full range of stimulation modalities in native brain tissue.

Optopharmacology Laser Flash Photolysis Epi-illumination

Optimal Research Application Scenarios for PA-Nic TFA Based on Validated Performance Evidence


Subcellular Mapping of Native nAChR Distribution in Brain Circuits

PA-Nic TFA's two-photon compatibility (maximum cross-section at 810 nm) combined with spatially delimited single-photon laser stimulation enables high-resolution mapping of functional nAChR localization on native neurons [1]. This application has revealed that nAChRs are functionally expressed on all subcellular compartments of medial habenula neurons—including soma, proximal dendrites, distal dendrites, and axons—with highest expression at large proximal dendrites [2]. Alternative approaches such as immunohistochemistry cannot distinguish functional versus non-functional receptors, and bath-applied nicotine provides no spatial information. RuBi-Nicotine produces insufficient currents in brain slices for reliable subcellular mapping , and caged ABT594 releases a synthetic agonist that may not recapitulate native nicotine pharmacology [3].

Studying Chronic Nicotine Exposure Effects on nAChR Function and Upregulation

PA-Nic TFA has been instrumental in elucidating how chronic nicotine exposure alters nAChR function and localization in addiction-relevant brain circuits [4]. Using PA-Nic TFA uncaging, researchers demonstrated that chronic nicotine treatment potently enhances nAChR function specifically in dendrites of MHb neurons, and that nicotine self-administration robustly upregulates nAChRs in the habenulo-interpeduncular pathway [4]. The use of PA-Nic TFA was essential because it releases native nicotine—the same ligand that drives the chronic exposure phenotype—rather than a synthetic agonist that could introduce confounds. RuBi-Nicotine has not been validated in chronic nicotine exposure paradigms, and ABT594's synthetic agonist pharmacology would compromise translational relevance to human nicotine addiction [3].

Two-Photon Optopharmacology in Deep Brain Tissue Preparations

PA-Nic TFA's optimized two-photon cross-section at 810 nm enables nicotine uncaging in deep brain tissue layers with sub-micrometer spatial precision . This capability is essential for studying nAChR function in intact circuit contexts where one-photon excitation would cause excessive photodamage or poor axial resolution. The JoVE protocol demonstrates pairing PA-Nic TFA laser flash photolysis with two-photon laser scanning microscopy to correlate nAChR responses with precise subcellular morphology [1]. RuBi-Nicotine's visible light activation (473-532 nm) precludes two-photon excitation due to the fundamental physics of two-photon absorption cross-sections for Ru-bpy complexes, and ABT594's two-photon capabilities have not been validated in native brain tissue [3].

High-Throughput Electrophysiological Screening of nAChR Modulators Using Epi-Illumination

PA-Nic TFA's compatibility with epi-illumination (wide-field photolysis at 0.12 mW/mm²) enables population-level interrogation of nAChR function across multiple neurons simultaneously [5]. This paradigm is suitable for screening nAChR modulators or assessing circuit-level effects of pharmacological interventions. In MHb neurons, epi-illumination of PA-Nic TFA drives reliable action potential firing via nAChR activation [5], providing a robust functional readout. RuBi-Nicotine's smaller current amplitudes in brain slices make it unsuitable for reliable population-level screening, and bath-applied nicotine lacks the temporal precision required for kinetic analyses of modulator effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PA-Nic TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.